A Comprehensive Technical Guide to 2,7-Dibromo-9,9-diethylfluorene
A Comprehensive Technical Guide to 2,7-Dibromo-9,9-diethylfluorene
CAS Number: 197969-58-7
This technical guide provides an in-depth overview of 2,7-Dibromo-9,9-diethylfluorene, a key building block in the synthesis of advanced organic materials. Designed for researchers, scientists, and professionals in drug development and materials science, this document details its chemical properties, a robust synthesis protocol, characterization methods, and principal applications, with a focus on the scientific principles underpinning its use.
Core Compound Profile
2,7-Dibromo-9,9-diethylfluorene is a halogenated aromatic compound featuring a fluorene core. The bromine atoms at the 2 and 7 positions are highly amenable to further chemical modifications, such as cross-coupling reactions, making this molecule a versatile precursor for the synthesis of more complex structures. The diethyl groups at the 9-position enhance the solubility of the molecule and its derivatives in common organic solvents, a crucial property for solution-based processing of organic electronic devices.
| Property | Value |
| CAS Number | 197969-58-7[1] |
| Molecular Formula | C₁₇H₁₆Br₂ |
| Molecular Weight | 380.1 g/mol |
| IUPAC Name | 2,7-dibromo-9,9-diethylfluorene |
| Appearance | Typically an off-white to light yellow powder or crystalline solid. |
| Solubility | Soluble in common organic solvents such as tetrahydrofuran (THF), chloroform, and toluene. |
Synthesis of 2,7-Dibromo-9,9-diethylfluorene
The synthesis of 2,7-Dibromo-9,9-diethylfluorene is typically achieved through a two-step process starting from fluorene: bromination of the fluorene core followed by alkylation at the 9-position. A representative synthetic protocol is detailed below.
Step 1: Bromination of Fluorene to 2,7-Dibromofluorene
The first step involves the electrophilic bromination of fluorene to introduce bromine atoms at the electron-rich 2 and 7 positions.
Reaction:
Protocol:
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In a fume hood, dissolve fluorene in a suitable solvent such as chloroform or acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
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Cool the solution in an ice bath.
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Slowly add a solution of bromine in the same solvent dropwise to the fluorene solution with constant stirring.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
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Quench the reaction by adding a saturated solution of sodium bisulfite to remove any unreacted bromine.
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Extract the product with a suitable organic solvent (e.g., dichloromethane), wash the organic layer with water and brine, and dry it over anhydrous magnesium sulfate.
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Remove the solvent under reduced pressure to obtain the crude 2,7-dibromofluorene, which can be purified by recrystallization from a solvent like ethanol.
Step 2: Diethylation of 2,7-Dibromofluorene
The second step is the alkylation of the 9-position of 2,7-dibromofluorene with ethyl groups. A common method for this is phase-transfer catalysis.
Reaction:
Protocol:
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To a solution of 2,7-dibromofluorene in a suitable solvent like toluene or THF, add a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB).
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Add a concentrated aqueous solution of sodium hydroxide.
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Heat the mixture to a moderate temperature (e.g., 60-70 °C) and add ethyl bromide dropwise with vigorous stirring.
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Continue stirring at this temperature for several hours until the reaction is complete (monitored by TLC).
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Cool the reaction mixture to room temperature and add water to dissolve the salts.
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Separate the organic layer, and extract the aqueous layer with the same organic solvent.
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Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.
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After removing the solvent under reduced pressure, the crude product can be purified by column chromatography on silica gel using a non-polar eluent such as hexane or a mixture of hexane and dichloromethane.
Diagram of Synthesis Workflow:
Caption: Synthesis workflow for 2,7-Dibromo-9,9-diethylfluorene.
Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized 2,7-Dibromo-9,9-diethylfluorene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the ethyl groups. The aromatic protons will appear as a set of doublets and singlets in the range of 7.4-7.8 ppm. The ethyl groups will exhibit a quartet for the methylene (-CH₂-) protons around 2.0-2.2 ppm and a triplet for the methyl (-CH₃) protons around 0.4-0.6 ppm.
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¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, with the carbon atoms attached to bromine appearing at a characteristic downfield shift. The quaternary carbon at the 9-position and the carbons of the ethyl groups will also have specific chemical shifts.
Mass Spectrometry (MS)
Mass spectrometry can be used to confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 380.1 g/mol , with a characteristic isotopic pattern due to the presence of two bromine atoms.
Infrared (IR) Spectroscopy
The IR spectrum will display characteristic absorption bands for C-H stretching of the aromatic rings and the alkyl groups, as well as C=C stretching of the aromatic rings. The C-Br stretching frequency will also be observable in the fingerprint region.
Applications
2,7-Dibromo-9,9-diethylfluorene is a valuable intermediate in the synthesis of a variety of functional organic materials.
Organic Light-Emitting Diodes (OLEDs)
The primary application of 2,7-dibromo-9,9-dialkylfluorenes is in the field of organic electronics, particularly in the synthesis of conjugated polymers for OLEDs. The fluorene unit provides a blue-emitting chromophore with high fluorescence quantum yield and good thermal stability. The bromine atoms serve as reactive sites for polymerization reactions, such as Suzuki or Stille coupling, to create high-molecular-weight polymers. The diethyl groups ensure good solubility of these polymers, which is essential for the fabrication of thin films in OLED devices.
Organic Photovoltaics (OPVs)
Fluorene-based polymers derived from 2,7-Dibromo-9,9-diethylfluorene are also used in the active layer of organic solar cells. By copolymerizing the fluorene unit with electron-accepting moieties, polymers with tailored electronic properties for efficient charge separation and transport can be designed.
Potential in Drug Development
While the direct application of 2,7-Dibromo-9,9-diethylfluorene in drug development is not extensively documented, the fluorene scaffold is present in a number of biologically active compounds. Fluorene derivatives have been investigated for their potential as anti-inflammatory, antiviral, and anticancer agents. The dibromo functionality of this compound provides a handle for the introduction of various pharmacophores, suggesting its potential as a starting material for the synthesis of novel drug candidates. Further research is needed to explore the biological activities of derivatives of 2,7-Dibromo-9,9-diethylfluorene.
Diagram of Application Areas:
Caption: Key application areas for 2,7-Dibromo-9,9-diethylfluorene.
Safety and Handling
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General Hazards: May cause skin and eye irritation.[2] The compound may be harmful if swallowed or inhaled.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[2] Work in a well-ventilated area or a fume hood.
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Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
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Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
2,7-Dibromo-9,9-diethylfluorene is a versatile and important building block in organic materials chemistry. Its well-defined structure, coupled with the reactivity of the bromine substituents and the solubilizing effect of the diethyl groups, makes it an ideal precursor for the synthesis of a wide range of functional polymers for electronic and optoelectronic applications. While its direct role in drug development is yet to be fully explored, the fluorene core's known biological activities suggest potential in this area. Adherence to established synthesis and purification protocols, along with rigorous characterization, will ensure the reliable production of high-purity material for advancing research and development in these exciting fields.
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